5-Amino-7-methylaminofurazano[3,4-d]pyrimidine
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Overview
Description
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is a chemical compound with the molecular formula C5H6N6O It is a fused heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE typically involves nitration reactions. One common method involves the nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield various nitrate salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE undergoes several types of chemical reactions, including:
Nitration: As mentioned earlier, nitration with nitric acid produces nitramide and nitrate salts.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Nitric Acid: Used in nitration reactions.
Cesium Salt: Used in the synthesis of fused nitramine derivatives.
Major Products Formed
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
- Fused ring nitrate salts
Scientific Research Applications
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE has several scientific research applications:
- Chemistry : Used in the synthesis of novel energetic materials due to its high conjugation and aromatic skeleton, which provide stability and high detonation properties .
- Biology : Potential applications in biological research due to its unique structure and reactivity.
- Industry : Used in the design and synthesis of high-performing materials with specific energetic properties.
Mechanism of Action
The mechanism of action of N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE involves its ability to undergo nitration and substitution reactions. The molecular targets and pathways involved in its action are primarily related to its reactivity with nitric acid and other reagents, leading to the formation of various nitramide and nitrate derivatives.
Comparison with Similar Compounds
Similar Compounds
- [1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine
- N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide
Uniqueness
N7-METHYL-[1,2,5]OXADIAZOLO[3,4-D]PYRIMIDINE-5,7-DIAMINE is unique due to its specific fused ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure provides high stability and reactivity, making it suitable for various applications in the synthesis of energetic materials.
Biological Activity
5-Amino-7-methylaminofurazano[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrimidine and furazano ring system, which is known to contribute to its diverse biological activities. The presence of amino groups enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds within the pyrimidine family. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
Table 1 summarizes the IC50 values for these compounds, illustrating their potency compared to standard treatments such as doxorubicin.
Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
---|---|---|---|
This compound | A549 | 2.24 | 9.20 |
Analog A | MCF-7 | 1.74 | 8.50 |
Analog B | HepG2 | 3.00 | 10.00 |
These findings suggest that the compound and its analogs could serve as potential candidates for further development as anticancer agents.
The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that treatment with these compounds leads to significant apoptosis in A549 cells at low micromolar concentrations, indicating a targeted effect on cell survival pathways.
Antiviral Activity
In addition to anticancer properties, there is emerging evidence supporting the antiviral activity of this compound derivatives. For example, similar compounds have been evaluated for their ability to inhibit hepatitis C virus (HCV) replication in vitro.
Case Study: HCV Inhibition
A study involving a series of aminopyrazolo derivatives demonstrated potent inhibition against HCV:
- Inhibition Rate : Compounds exhibited up to 90% inhibition at specific concentrations.
- Cell Culture Systems : Various human hepatocyte cell lines were used to assess antiviral efficacy.
Toxicity and Safety Profile
The toxicity profile of these compounds is critical for their therapeutic application. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable safety margin for potential clinical use.
Properties
CAS No. |
30720-39-9 |
---|---|
Molecular Formula |
C5H6N6O |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
7-N-methyl-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C5H6N6O/c1-7-3-2-4(11-12-10-2)9-5(6)8-3/h1H3,(H3,6,7,8,9,11) |
InChI Key |
XCBCPJUYAOFLJS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=NON=C21)N |
Origin of Product |
United States |
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